N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a trimethylbenzene ring, along with a hydroxy-methylthio butyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The hydroxy and methylthio groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide
Uniqueness
Compared to similar compounds, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide stands out due to its specific structural configuration, which may confer unique binding properties and reactivity. Its trimethylbenzene ring and sulfonamide group combination is particularly noteworthy for its potential in various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S2/c1-11-8-13(3)14(9-12(11)2)21(18,19)16-10-15(4,17)6-7-20-5/h8-9,16-17H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNFGPBTPTZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CCSC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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